molecular formula C9H9FO2 B3110131 Methyl 2-fluoro-2-phenylacetate CAS No. 17841-30-4

Methyl 2-fluoro-2-phenylacetate

Cat. No.: B3110131
CAS No.: 17841-30-4
M. Wt: 168.16 g/mol
InChI Key: IVNYMGLSBUCTBI-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-2-phenylacetate is an organic compound with the molecular formula C9H9FO2. It is a pale-yellow to yellow-brown liquid that is used in various chemical reactions and research applications. The compound is known for its unique structure, which includes a fluorine atom attached to the phenylacetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-2-phenylacetate can be synthesized through several methods. One common method involves the reaction of methyl hydroxy (phenyl)acetate with diethylamino-sulfur trifluoride (DAST) in dichloromethane at 0-20°C. The reaction mixture is then poured into ice water and extracted with ethyl acetate to yield the desired compound .

Another method involves the reaction of methyl fluoro (phenyl)acetate with methanol and potassium hydroxide at 0-20°C. The reaction mixture is then acidified with hydrochloric acid and extracted with ethyl acetate to obtain the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and the compound is often produced in inert atmospheres and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-fluoro-2-phenylacetic acid.

    Reduction: Formation of 2-fluoro-2-phenylethanol.

    Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-2-phenylacetate is used in a variety of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research on potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-fluoro-2-phenylacetate involves its interaction with various molecular targets and pathways. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the molecule. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-2-phenylacetate
  • Methyl 2-bromo-2-phenylacetate
  • Methyl 2-iodo-2-phenylacetate

Uniqueness

Methyl 2-fluoro-2-phenylacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound in various chemical reactions and research applications, distinguishing it from its halogenated counterparts .

Properties

IUPAC Name

methyl 2-fluoro-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNYMGLSBUCTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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